((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl
Brand Name: Vulcanchem
CAS No.: 1212106-97-2
VCID: VC0090349
InChI: InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1
SMILES: C1CCC2(CNCC2C1)CO
Molecular Formula: C9H17NO
Molecular Weight: 155.241

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl

CAS No.: 1212106-97-2

Cat. No.: VC0090349

Molecular Formula: C9H17NO

Molecular Weight: 155.241

* For research use only. Not for human or veterinary use.

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl - 1212106-97-2

Specification

CAS No. 1212106-97-2
Molecular Formula C9H17NO
Molecular Weight 155.241
IUPAC Name [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol
Standard InChI InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1
Standard InChI Key HKTBIXJIDRLJOD-DTWKUNHWSA-N
SMILES C1CCC2(CNCC2C1)CO

Introduction

Chemical Identity and Structure

Basic Identification

The parent compound ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol has been documented in chemical databases with specific identifiers that help track its presence in scientific literature and chemical repositories.

Table 1: Chemical Identification Data

ParameterFree BaseHCl Salt (Derived)
CAS Number1212106-97-2Not specifically assigned in available data
PubChem CID45934299Not specifically assigned in available data
Molecular FormulaC₉H₁₇NOC₉H₁₇NO·HCl
Molecular Weight155.24 g/mol191.70 g/mol (calculated)
IUPAC Name[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol hydrochloride

The compound belongs to the class of octahydroisoindoles, which feature a bicyclic structure consisting of a pyrrolidine ring fused to a cyclohexane ring, with a hydroxymethyl group attached at the 3a position .

Structural Characteristics

The molecular structure of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol features specific stereochemistry that distinguishes it from related isomers. The stereogenic centers at positions 3a and 7a both have the R configuration, which is critical for its three-dimensional arrangement and potential biological activities .

The addition of HCl to form the salt introduces an ionic bond between the protonated nitrogen of the pyrrolidine ring and the chloride ion. This modification significantly affects the compound's physicochemical properties compared to the free base form.

Structural Representation

The parent compound can be represented through several chemical notation systems that enable computational analysis and database searching.

Table 2: Chemical Notation Systems for the Free Base

Notation SystemValue
InChIInChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1
InChIKeyHKTBIXJIDRLJOD-DTWKUNHWSA-N
SMILESC1CC[C@@]2(CNC[C@@H]2C1)CO

These structural representations highlight the specific arrangement of atoms and stereochemistry that define the compound's identity .

Physicochemical Properties

Physical Properties

The physical properties of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl can be inferred from the properties of the free base with adjustments to account for salt formation.

Table 3: Computed Physical Properties

PropertyFree Base ValueExpected HCl Salt Value
Physical StateLikely solid at room temperatureCrystalline solid
XLogP30.8Lower due to ionization
Hydrogen Bond Donor Count23 (additional N-H)
Hydrogen Bond Acceptor Count22
Rotatable Bond Count11
Topological Polar Surface Area32.3 ŲIncreased due to ionization
SolubilityModerately soluble in organic solventsEnhanced water solubility

The formation of the hydrochloride salt significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical applications requiring aqueous solubility .

Chemical Reactivity

As a secondary amine hydrochloride with a primary alcohol functionality, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl would exhibit reactivity patterns typical of these functional groups.

The protonated nitrogen of the amine salt would show decreased nucleophilicity compared to the free base. The primary alcohol group remains available for various chemical transformations including oxidation, esterification, and etherification reactions. The conformational constraints imposed by the bicyclic system would influence the reactivity and accessibility of these functional groups.

Synthesis and Preparation

Salt Formation

The conversion of the free base to the hydrochloride salt typically involves treatment with hydrogen chloride in an appropriate solvent such as diethyl ether, isopropanol, or ethyl acetate. This process generates a crystalline solid that often shows improved stability, solubility, and handling characteristics compared to the free base.

Table 4: Typical Salt Formation Conditions

ParameterTypical Conditions
SolventDiethyl ether, isopropanol, or ethyl acetate
Temperature0-25°C
Concentration of HCl1-4 M
CrystallizationSlow addition with stirring followed by filtration
PurificationRecrystallization from appropriate solvent system

The resulting salt would require characterization through various analytical techniques to confirm purity and structural identity.

Structural Characterization

Spectroscopic Analysis

Various spectroscopic techniques would be employed to confirm the structure of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum would show characteristic signals for the methylene protons adjacent to the hydroxyl group, the protons of the pyrrolidine ring, and the cyclohexane ring system. The formation of the hydrochloride salt would cause a downfield shift of the signals associated with protons near the nitrogen atom due to the electron-withdrawing effect of protonation.

Infrared Spectroscopy (IR)

Key IR absorption bands would include:

  • O-H stretching (3200-3600 cm⁻¹)

  • N-H stretching from the protonated amine (2700-3100 cm⁻¹)

  • C-O stretching (1050-1150 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would typically show the molecular ion peak corresponding to the free base (m/z 155) rather than the intact salt, as the HCl portion typically dissociates during ionization processes.

X-ray Crystallography

X-ray crystallography would provide definitive evidence of the three-dimensional structure, confirming the (3aR,7aR) stereochemistry and the precise arrangement of atoms within the crystal lattice. This technique would also reveal the interaction between the protonated nitrogen and the chloride counterion in the solid state.

Biological and Pharmacological Significance

Structure-Activity Relationships

The specific stereochemistry at positions 3a and 7a (both R) would play a crucial role in determining the biological activity of the compound. The spatial arrangement of the hydroxymethyl group and the protonated nitrogen would influence interactions with potential biological targets such as receptors, enzymes, or transporters.

Analytical Considerations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be a primary method for analyzing the purity and content of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl. Reversed-phase chromatography using C18 columns with appropriate mobile phase systems containing ion-pairing reagents would be suitable for separating and quantifying the compound.

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